N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-14-7-4-8-15(9-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTACJNNEUCYGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Key steps may include:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
Amidation: Formation of the acetamide group through amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. These properties are primarily attributed to their ability to inhibit specific kinases involved in cancer signaling pathways.
Case Studies
A notable study evaluated the anticancer efficacy of related thienopyrimidine derivatives in various cancer cell lines:
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 5.0 | PI3K inhibition |
| Compound B | Lung | 10.0 | Tyrosine kinase inhibition |
| This compound | Various | TBD | TBD |
Antimicrobial Properties
Emerging evidence suggests that N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may also possess antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
A study published in Chemistry of Natural Compounds assessed the antimicrobial activity of thienopyrimidine derivatives against common pathogens. The results indicated that structural modifications significantly enhanced antimicrobial potency.
Antitubercular Potential
The compound's structural features suggest potential applications in treating tuberculosis. A related series of compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL.
Synthesis and Formulation
The synthesis of N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions including cyclization and substitution processes. Controlled reaction conditions are crucial for optimizing yield and purity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Moiety
The acetamide group in this class of compounds is a critical pharmacophore. Key analogs and their substituent-driven differences include:
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Substituent : 2-chlorobenzyl group.
- However, this compound is listed as discontinued, suggesting possible issues with efficacy or toxicity .
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Substituent : 2-ethyl-6-methylphenyl group.
- Molecular Weight : 403.5 g/mol.
- This compound has a higher molecular weight than the 3-fluorophenyl analog (389.5 g/mol) .
N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Modifications on the Thienopyrimidine Core
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Core Modification: Sulfanyl group at the 2-position of the thienopyrimidine.
- Substituents : 4-chlorophenyl (core) and 2-(trifluoromethyl)phenyl (acetamide).
- Properties : The trifluoromethyl group enhances electronegativity and bioavailability. The sulfanyl linker may alter conformational flexibility .
Compounds with Thiophene Substituents
- Example: N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Compound 9 in ).
- Substituent: Thiophene at the 5-position of the thienopyrimidine.
- Activity : Demonstrated anti-breast cancer activity in vitro and in vivo, suggesting that thiophene substituents may enhance cytotoxicity .
Anti-Cancer Activity
- The thienopyrimidine core is associated with kinase inhibition. For example, analogs with thiophene substituents () showed potent anti-breast cancer activity, with IC50 values in the nanomolar range .
- The fluorophenyl group in the target compound may improve target selectivity due to fluorine's electronegativity and small atomic radius, enhancing interactions with hydrophobic enzyme pockets .
Anti-Inflammatory Activity
- Quinazolinone-based analogs, such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, exhibited anti-inflammatory activity surpassing Diclofenac in preclinical models. This highlights the scaffold's versatility across therapeutic areas .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound that falls within the thienopyrimidine class, known for its diverse biological activities. This article delves into its synthesis, mechanisms of action, biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thienopyrimidine core and subsequent introduction of the fluorophenyl and acetamide groups. Common reagents include thienopyrimidine precursors and fluorophenyl derivatives under controlled conditions such as temperature and solvent choice.
The biological activity of N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is primarily attributed to its interaction with several molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Gene Expression : The compound affects transcriptional and translational processes of genes associated with inflammatory responses and cancer progression .
Anticancer Properties
Research indicates that compounds similar to N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer activity. For instance, studies on thienopyrimidine derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The half-maximal inhibitory concentration (IC50) values for these compounds often fall within a range that suggests potent activity against tumor cells .
Anti-inflammatory Effects
Pyrimidine derivatives have been noted for their anti-inflammatory properties. In vitro studies demonstrate that these compounds can suppress the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like indomethacin, indicating potential as therapeutic agents in inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Effect | IC50/ED50 Values | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | 10–20 µM | |
| Anti-inflammatory | COX inhibition | 8.23–11.60 µM |
Case Studies
- Anticancer Activity : A study focused on thienopyrimidine derivatives demonstrated that specific modifications to the structure led to enhanced cytotoxicity against cancer cell lines. The presence of the fluorophenyl group was particularly noted for increasing potency against A431 cells.
- Inflammation Models : In a model assessing inflammatory responses, compounds with similar structures showed a marked reduction in COX-2 expression in RAW264.7 macrophage cells, highlighting their potential in treating inflammatory diseases .
Q & A
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer : Use Grubbs’ test to identify outliers in triplicate data. Apply nonlinear regression (four-parameter logistic model) for curve fitting. Report 95% confidence intervals for IC₅₀ values. Cross-validate with independent assays (e.g., Western blot for target inhibition) to confirm mechanistic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
